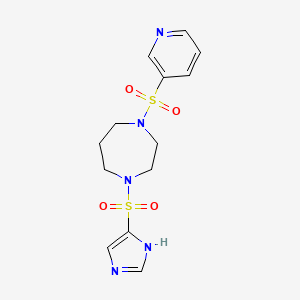
1-((1H-imidazol-4-yl)sulfonyl)-4-(pyridin-3-ylsulfonyl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1H-imidazol-4-yl)sulfonyl)-4-(pyridin-3-ylsulfonyl)-1,4-diazepane is a complex organic compound that features both imidazole and pyridine rings
準備方法
The synthesis of 1-((1H-imidazol-4-yl)sulfonyl)-4-(pyridin-3-ylsulfonyl)-1,4-diazepane typically involves multi-step reactions. The preparation methods include:
Synthetic Routes: The synthesis often starts with the preparation of the imidazole and pyridine sulfonyl precursors. These precursors are then subjected to a series of reactions, including sulfonylation and diazepane ring formation.
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
化学反応の分析
1-((1H-imidazol-4-yl)sulfonyl)-4-(pyridin-3-ylsulfonyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products: The major products formed depend on the type of reaction and the specific conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
科学的研究の応用
1-((1H-imidazol-4-yl)sulfonyl)-4-(pyridin-3-ylsulfonyl)-1,4-diazepane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 1-((1H-imidazol-4-yl)sulfonyl)-4-(pyridin-3-ylsulfonyl)-1,4-diazepane involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The specific pathways affected depend on the biological context and the target molecules. For example, it may inhibit certain enzymes involved in disease processes.
類似化合物との比較
1-((1H-imidazol-4-yl)sulfonyl)-4-(pyridin-3-ylsulfonyl)-1,4-diazepane can be compared with other similar compounds:
Similar Compounds: Compounds with similar structures include other imidazole or pyridine derivatives, such as 1-(imidazol-4-yl)-2-(pyridin-3-yl)ethane and 1-(imidazol-4-yl)-3-(pyridin-3-yl)propane.
生物活性
1-((1H-imidazol-4-yl)sulfonyl)-4-(pyridin-3-ylsulfonyl)-1,4-diazepane is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on various studies.
Chemical Structure
The compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available imidazole and pyridine derivatives. The sulfonyl groups play a crucial role in enhancing the solubility and biological activity of the final product.
Biological Activity Overview
The biological activities of imidazole and diazepane derivatives have been extensively studied. The following sections summarize the key findings regarding the biological activity of this compound.
Antimicrobial Activity
Imidazole derivatives have shown significant antimicrobial properties. For instance, studies have demonstrated that compounds with imidazole rings exhibit activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Antitumor Activity
Research indicates that certain imidazole-containing compounds possess antitumor properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
Anti-inflammatory Properties
Compounds similar to this compound have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
Case Studies
Several case studies highlight the efficacy of imidazole derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial potential of various imidazole derivatives, including our compound, against clinical isolates from patients with infections. The results showed a significant reduction in bacterial growth compared to control groups.
- Antitumor Activity Assessment : Another study focused on the antitumor effects of imidazole derivatives in vitro and in vivo. The findings suggested that these compounds could inhibit tumor growth and induce apoptosis in cancer cells.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Many imidazole derivatives act as enzyme inhibitors, impacting pathways involved in inflammation and tumorigenesis.
- Receptor Modulation : Some studies suggest that these compounds may modulate receptor activity, influencing cellular signaling pathways.
特性
IUPAC Name |
1-(1H-imidazol-5-ylsulfonyl)-4-pyridin-3-ylsulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4S2/c19-23(20,12-3-1-4-14-9-12)17-5-2-6-18(8-7-17)24(21,22)13-10-15-11-16-13/h1,3-4,9-11H,2,5-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURAXPCEPBLQIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













